1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate
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Overview
Description
1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate: is a fluorinated organic compound with the molecular formula C10H5F15O3 . This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate can be synthesized through the reaction of 1H,1H,7H-Perfluoroheptyl alcohol with 2,2,2-trifluoroethyl chloroformate under anhydrous conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form and .
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 1H,1H,7H-Perfluoroheptyl alcohol and 2,2,2-trifluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of fluorinated polymers and surfactants.
Biology: Employed in the modification of biomolecules to enhance their stability and bioavailability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Mechanism of Action
The mechanism by which 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate exerts its effects is primarily through its interaction with other molecules via its fluorinated groups. These interactions can lead to the formation of stable complexes, modification of surface properties, and enhancement of chemical stability. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- 1H,1H,2H,2H-Perfluorodecyl iodide
- 1H,1H,7H-Perfluoroheptyl acrylate
- 1H,1H,7H-Perfluoroheptyl methacrylate
Comparison: 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate is unique due to its carbonate functional group, which imparts distinct reactivity and stability compared to other similar compounds. For instance, 1H,1H,2H,2H-Perfluorodecyl iodide is primarily used in surface modification applications, while 1H,1H,7H-Perfluoroheptyl acrylate and 1H,1H,7H-Perfluoroheptyl methacrylate are used in polymer synthesis .
Properties
Molecular Formula |
C10H5F15O3 |
---|---|
Molecular Weight |
458.12 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C10H5F15O3/c11-3(12)7(18,19)9(22,23)10(24,25)8(20,21)5(13,14)1-27-4(26)28-2-6(15,16)17/h3H,1-2H2 |
InChI Key |
YGRBGUHQAHQHNF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F |
Origin of Product |
United States |
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